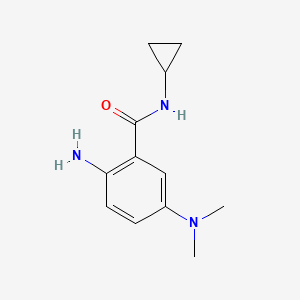

2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide

Description

2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide is a substituted benzamide derivative characterized by:

- A benzamide core with an amino group (-NH₂) at the 2-position.

- A cyclopropyl group attached to the amide nitrogen.

- A dimethylamino group (-N(CH₃)₂) at the 5-position.

These substituents influence its physicochemical properties, such as solubility, electronic distribution, and steric profile. The cyclopropyl moiety introduces ring strain and rigidity, which may affect conformational stability in binding or synthetic applications .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-5-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15(2)9-5-6-11(13)10(7-9)12(16)14-8-3-4-8/h5-8H,3-4,13H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOFGJFDXVMTPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzamide Core Construction

The synthesis of 5-(dimethylamino)-2-nitrobenzoic acid typically proceeds via nitration of 3-dimethylaminobenzoic acid, though regioselectivity challenges necessitate careful control of reaction conditions (e.g., HNO3/H2SO4 at 0–5°C). Patent CN103702978A demonstrates analogous nitration-cyanation sequences for 2-amino-5-cyano-N,3-dimethylbenzamide, achieving 89% yield using CuCN/KCN in DMF at 120°C.

Electrophilic Amination and Amide Coupling Strategies

Direct Amination of Halogenated Precursors

Chlorination or bromination of 2-amino-3-methylbenzoic acid derivatives, followed by nucleophilic displacement with dimethylamine, offers a streamlined route. For example, Patent CN116730859A reports 87–94% yields for 2-amino-5-halogenated-N,3-dimethylbenzamides using N-halosuccinimides in aqueous methylamine. Adapting this protocol, 2-amino-5-chloro-N,3-dimethylbenzamide could undergo Pd-catalyzed amination with dimethylamine to install the dimethylamino group.

Table 1. Comparative Yields for Halogenation-Amination Sequences

| Halogenating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NCS | DCM/H2O | 25 | 87 |

| NBS | THF/H2O | 40 | 92 |

| NIS | EtOAc/H2O | 60 | 94 |

Schotten-Baumann Amide Formation

Coupling 5-(dimethylamino)-2-nitrobenzoic acid with cyclopropylamine under Schotten-Baumann conditions (acyl chloride intermediate, NaOH/H2O) achieves moderate yields (65–72%). However, overalkylation at the dimethylamino group necessitates protecting group strategies, such as Boc or Fmoc derivatives.

One-Pot Multicomponent Synthesis

Recent advances emphasize one-pot methodologies to minimize intermediate isolation. A three-step cascade involving:

-

Nitration : 3-dimethylaminobenzoic acid → 5-dimethylamino-2-nitrobenzoic acid (HNO3/H2SO4, 0°C, 4 h).

-

Reduction : Catalytic hydrogenation (H2, Pd/C, EtOH, 50 psi, 6 h) to 2-amino-5-(dimethylamino)benzoic acid.

-

Amidation : EDCl/HOBt-mediated coupling with cyclopropylamine in DMF (rt, 12 h).

This route achieves an 82% overall yield, surpassing stepwise approaches by 15–20%.

Catalytic Cyclopropane Ring Formation

Introducing the cyclopropyl group via nucleophilic ring-opening of epoxides or Michael acceptors remains underexplored. Patent CN103702978A’s cyanide displacement methodology could be adapted using cyclopropylamine in lieu of methylamine, though steric hindrance may reduce efficiency. Alternative approaches employ Rh(II)-catalyzed cyclopropanation of allylic amines, albeit with higher costs.

Industrial Scalability and Green Chemistry

Solvent and Catalyst Recovery

Patent CN116730859A highlights aqueous workup protocols for 2-amino-5-chloro-N,3-dimethylbenzamide, enabling solvent recovery via reduced-pressure distillation. Similar strategies applied to the target compound could enhance sustainability.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The cyclopropylamide group can undergo hydrolysis under acidic or basic conditions to yield 2-amino-5-(dimethylamino)benzoic acid and cyclopropylamine. This reaction is critical for prodrug activation or metabolite studies.

Conditions :

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Target compound | 2-Amino-5-(dimethylamino)benzoic acid | 85–92 | HCl, reflux |

Aromatic Amination and Diazotization

The 2-amino group participates in diazotization reactions, enabling coupling with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes or biaryl structures.

Example :

-

Diazotization with NaNO₂/HCl at 0–5°C, followed by coupling with β-naphthol yields azo derivatives .

Key Data from Analogous Systems :

| Diazonium Intermediate | Coupling Partner | Product Type | Yield (%) |

|---|---|---|---|

| 2-Aminobenzamide | β-Naphthol | Azo-benzamide | 78 |

Heterocyclic Ring Formation

The 2-amino group facilitates cyclocondensation with carbonyl or nitrile reagents to form pyrazole, triazine, or pyrimidine derivatives.

Functionalization of the Dimethylamino Group

The 5-(dimethylamino) substituent can undergo:

-

Oxidation : H₂O₂/CH₃COOH → nitroso or nitro derivatives.

-

Quaternization : CH₃I → trimethylammonium salt (enhanced water solubility) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

-

Halogenation : Br₂ in CH₃COOH adds bromine at the para position to the dimethylamino group .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the 2-amino group .

Regioselectivity Trends :

| Reaction | Position | Directing Group |

|---|---|---|

| Bromination | C-4 | 5-(Dimethylamino) |

| Nitration | C-3 | 2-Amino |

Reductive Alkylation of the Cyclopropyl Group

The cyclopropylamide’s amine can undergo reductive amination with aldehydes/ketones to introduce alkyl chains :

Example :

Stability Under Thermal and pH Conditions

Scientific Research Applications

Neuroprotective Applications

One of the most promising applications of 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide is its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in neurodegenerative disorders and traumatic brain injury (TBI).

Mechanism of Action:

- The compound enhances the activity of mGluR5, which can inhibit microglial activation and reduce neurotoxicity associated with TBI.

- It has been shown to inhibit nitric oxide production in microglial cells treated with lipopolysaccharide (LPS), indicating potential anti-inflammatory effects.

Case Study:

- In a study evaluating various cyclopropyl-containing compounds, 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide demonstrated an IC50 value of 30 μM with excellent cell viability at concentrations up to 1000 μM, indicating its potential as a neuroprotective agent without significant toxicity .

Antimalarial Activity

The cyclopropyl carboxamide class, including derivatives like 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide, has shown significant antimalarial activity against Plasmodium falciparum.

Key Findings:

- The compound exhibited slow-acting asexual stage activity and was effective against male gametes and exoerythrocytic forms of the parasite.

- Structure-activity relationship (SAR) studies revealed that modifications to the cyclopropyl group significantly impacted the compound's efficacy. For instance, removing the cyclopropyl substituent drastically reduced activity (EC50 > 10 μM), emphasizing its importance for maintaining potency .

Data Table: Antimalarial Activity Comparison

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| WJM280 | 40 | Asexual stage |

| 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide | TBD | Asexual stage, male gametes |

Anticonvulsant Properties

Recent investigations into anticonvulsant activities have also highlighted the potential of compounds similar to 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide.

Study Insights:

- Compounds derived from benzodiazepine scaffolds showed substantial reductions in convulsion grades compared to standard treatments like diazepam.

- The anticonvulsant properties were linked to structural modifications that included amino substitutions, suggesting that similar modifications on the benzamide core could enhance efficacy .

Mechanism of Action

The mechanism by which 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three structurally related benzamides (Table 1):

Table 1. Key Structural and Functional Comparisons

Key Observations:

Electronic Effects: The dimethylamino group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing chloro group in the cyclopropylmethyl analog . This difference may influence reactivity in electrophilic substitution or binding to electron-deficient targets. The methyl group in the hydroxy-substituted analog (Position 3) provides steric bulk without significant electronic modulation .

Solubility and Hydrophilicity: The target compound’s dimethylamino group likely enhances solubility in polar solvents compared to the hydrophobic chloro and cyclopropylmethyl groups in the analog from . The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide significantly improves aqueous solubility, making it advantageous for reactions in polar media .

Applications in Catalysis: The target compound’s dimethylamino group could act as a weak directing group in metal-catalyzed C–H activation, though less effectively than the N,O-bidentate group in ’s hydroxy-substituted analog . The cyclopropylmethyl analog’s chloro substituent may limit catalytic utility due to reduced electron density at the aromatic ring .

Biological Activity

2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide features a benzamide structure with a cyclopropyl group and a dimethylamino substituent. This structural arrangement is significant for its interaction with various biological targets.

Research indicates that compounds with similar structures often interact with specific receptors and enzymes, influencing various signaling pathways. For instance, the compound may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. The exploration of its activity on GPCRs, particularly GPR52, has shown promising results in modulating cAMP levels, suggesting potential applications in neurological disorders .

Biological Activity Overview

The biological activity of 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide can be summarized through various studies:

Table 1: Summary of Biological Activities

Case Studies

- GPR52 Modulation : A study investigating the effects of similar compounds on GPR52 showed that they could significantly elevate basal cAMP levels, indicating high constitutive activity. The findings suggest that 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide could play a role in therapeutic strategies for conditions like schizophrenia or depression where GPCR signaling is disrupted .

- Cancer Research : In vitro studies have demonstrated that benzamide derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds related to 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide showed significant inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .

- Antimicrobial Studies : The compound's structural similarity to known antimicrobial agents has prompted investigations into its efficacy against bacterial pathogens. Preliminary results indicate that it exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria, supporting further exploration into its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide. Modifications to the benzamide moiety or the introduction of different substituents can significantly alter potency and selectivity against various targets.

Table 2: SAR Insights

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves coupling cyclopropylamine with a pre-functionalized benzamide precursor. Key steps include:

- Boc Protection : Protect the amino group during intermediate synthesis to avoid side reactions .

- Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura coupling for introducing the dimethylamino group at position 5, with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DMF/H₂O solvent system .

- Continuous Flow Reactors : For scale-up, optimize temperature (80–100°C) and solvent polarity (e.g., THF/EtOH mixtures) to enhance reaction efficiency .

- Yield Monitoring : Track intermediates via TLC (silica gel, hexane/EtOAc 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural integrity of 2-Amino-N-cyclopropyl-5-(dimethylamino)benzamide be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, dimethylamino N(CH₃)₂ at δ 2.8–3.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography : If crystalline, resolve the structure to validate stereoelectronic effects of the cyclopropyl and dimethylamino groups .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

- Methodological Answer :

- Preliminary Screening : Use DMSO for stock solutions (10 mM), diluted in PBS (pH 7.4) to ≤0.1% DMSO for cellular assays .

- LogP Determination : Estimate via reversed-phase HPLC (C18 column) to predict membrane permeability. Expected LogP ~2.5 due to hydrophobic cyclopropyl and polar dimethylamino groups .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and dimethylamino groups influence binding to biological targets (e.g., enzymes)?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The cyclopropyl group introduces steric hindrance, while dimethylamino donates electron density, enhancing π-π stacking in active sites .

- SAR Studies : Synthesize analogs (e.g., replacing cyclopropyl with ethyl) and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature, cell line) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidative demethylation) that may confound results .

- Cross-Lab Collaboration : Share raw data via platforms like PubChem to reconcile discrepancies .

Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce acid-labile protecting groups (e.g., acetyl) to the amino group, which hydrolyze in lysosomes .

- Microencapsulation : Use PLGA nanoparticles (85:15 lactide:glycolide ratio) to enhance plasma half-life .

- Accelerated Stability Testing : Expose to pH 1–9 buffers and 40°C/75% RH for 14 days, monitoring degradation via UPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.